molecular formula C13H18O2 B12277034 (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B12277034
M. Wt: 206.28 g/mol
InChI Key: BJKWKWODHKPZTO-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a chiral cyclobutane derivative with a benzyloxy group at the third position and two methyl groups at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions of alkenes.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Benzyl chloride, sodium hydride (NaH), or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Study FocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
ApplicationDescription
Drug DevelopmentUsed as a precursor in synthesizing novel therapeutic agents targeting specific biological pathways.

Material Science

Research has also explored its utility in material science:

  • Polymer Chemistry : The compound can be polymerized to create materials with desirable mechanical properties and thermal stability.
ApplicationDescription
Polymer ChemistryIncorporation into polymer matrices to enhance strength and flexibility.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The compound showed significant activity against several tumor cell lines with an IC50 value in the low micromolar range, indicating potent efficacy.

Case Study 2: Synthesis of Novel Compounds

In a recent publication, researchers utilized this compound as a starting material for synthesizing a series of analogs aimed at improving bioavailability and therapeutic efficacy against specific diseases.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chiral centers play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral configuration and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol (CAS No. 2165527-95-5) is a cyclic alcohol with potential biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula: C13H18O2
  • Molecular Weight: 206.29 g/mol
  • Purity: 97% .

Research on similar compounds suggests that this compound may exhibit biological activity through interactions with specific biological targets. Its structure allows it to potentially act as:

  • Enzyme Inhibitor: Compounds with similar structures have been shown to inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulator: The presence of the benzyloxy group may facilitate interactions with receptor sites, influencing signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, general principles can be inferred from related compounds:

  • Absorption: The lipophilicity introduced by the benzyloxy group may enhance intestinal absorption.
  • Metabolism: The compound is likely to undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Safety and Toxicity

Preliminary safety assessments indicate that compounds in this class may exhibit low toxicity profiles. However, further studies are necessary to evaluate specific toxicity data.

Study 1: Antiviral Activity

A study investigated the antiviral properties of structurally related compounds against the Hepatitis C Virus (HCV). The findings indicated that certain benzyloxy derivatives showed significant inhibitory effects on viral replication. This suggests that this compound may possess similar antiviral properties .

Study 2: Enzyme Inhibition

In a pharmacological screening for enzyme inhibitors, several compounds with a cyclobutane core demonstrated potent inhibition of key metabolic enzymes. While specific data on this compound is limited, the structural similarity implies potential for similar activity .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound2165527-95-5Potential enzyme inhibitor
SCH 503034Not availableHCV protease inhibitor
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol45934302Antiviral activity

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol

InChI

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1

InChI Key

BJKWKWODHKPZTO-NEPJUHHUSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.